molecular formula C10H6N2O4 B13875192 5-Nitroisoquinoline-6-carboxylic acid

5-Nitroisoquinoline-6-carboxylic acid

Cat. No.: B13875192
M. Wt: 218.17 g/mol
InChI Key: CYVYRYNLLQIEBU-UHFFFAOYSA-N
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Description

5-Nitroisoquinoline-6-carboxylic acid is a heterocyclic aromatic compound that belongs to the isoquinoline family. Isoquinoline derivatives are known for their diverse biological activities and are widely used in pharmacology and medicine. The nitro group at the 5-position and the carboxylic acid group at the 6-position make this compound particularly interesting for various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitroisoquinoline-6-carboxylic acid can be achieved through several methods. One common approach involves the nitration of isoquinoline derivatives followed by carboxylation. The nitration typically uses a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the desired position. The carboxylation can be achieved using carbon dioxide under high pressure and temperature conditions .

Industrial Production Methods

Industrial production of this compound often involves continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for efficient production. Green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-Nitroisoquinoline-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Nitroisoquinoline-6-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-nitroisoquinoline-6-carboxylic acid involves its interaction with various molecular targets. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The carboxylic acid group can form hydrogen bonds and ionic interactions with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Nitroisoquinoline-6-carboxylic acid is unique due to the presence of both the nitro and carboxylic acid groups, which allow it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C10H6N2O4

Molecular Weight

218.17 g/mol

IUPAC Name

5-nitroisoquinoline-6-carboxylic acid

InChI

InChI=1S/C10H6N2O4/c13-10(14)8-2-1-6-5-11-4-3-7(6)9(8)12(15)16/h1-5H,(H,13,14)

InChI Key

CYVYRYNLLQIEBU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1C=NC=C2)[N+](=O)[O-])C(=O)O

Origin of Product

United States

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